molecular formula C19H20N2O3 B2897853 2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 905674-34-2

2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2897853
CAS No.: 905674-34-2
M. Wt: 324.38
InChI Key: SUCRWERHHPDMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is a synthetic compound that has gained interest in scientific research due to its unique chemical structure. It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H22N2O3, and it has a molecular weight of 338.407. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid and the subsequent amidation process . The pyrrolidine ring in the structure can be constructed from different cyclic or acyclic precursors, or it can be functionalized if preformed .

Scientific Research Applications

Neuroleptic and Antipsychotic Applications

One line of research has identified benzamides with structures similar to "2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide" as potential neuroleptics. Studies conducted on a series of benzamides, including derivatives similar to the compound of interest, have demonstrated significant neuroleptic activity, indicating their potential in treating psychosis. For instance, certain benzamide derivatives were found to be more active than metoclopramide, a drug used in treating emesis and gastroparesis, suggesting their potential in managing psychotic disorders with fewer side effects due to their selective activity (Iwanami et al., 1981; Usuda et al., 2004).

Synthesis and High-Yield Applications

Another research avenue explores the high-yield synthesis of related compounds for use in radiopharmaceutical preparation, highlighting the versatility and importance of such chemical structures in the development of diagnostic and therapeutic agents. These synthetic methodologies enable the preparation of precursors for imaging agents used in diagnosing neurological conditions (Bobeldijk et al., 1990).

Anti-Proliferative Applications

Research into the anti-proliferative effects of benzamide derivatives showcases their potential in cancer therapy. Specific studies have identified compounds with significant anti-cancer activity, providing a foundation for the development of new therapeutic agents targeting various cancer types. This highlights the broad applicability of these compounds beyond their neuroleptic and antipsychotic potential, opening avenues for their use in oncology (Soni et al., 2015).

Properties

IUPAC Name

2-ethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-24-17-11-7-6-10-16(17)19(23)20-14-12-18(22)21(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRWERHHPDMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.